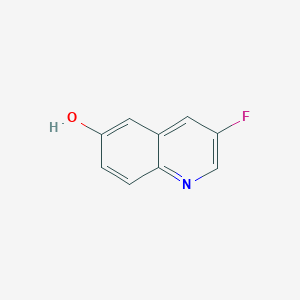
3-Fluoroquinolin-6-OL
Descripción general
Descripción
3-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of fluoroquinolones, including 3-Fluoroquinolin-6-ol, involves various synthetic approaches to the quinolone system. This includes structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis
The InChI code for 3-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Fluoroquinolin-6-ol is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
- Fluoroquinolones , including 3-Fluoroquinolin-6-OL, exhibit potent antibacterial properties. These compounds inhibit bacterial DNA gyrase, leading to bacterial cell death. Their high penetration ability through cell membranes makes them effective against a broad spectrum of bacteria .
- Studies have investigated the antineoplastic (anticancer) potential of derivatives containing the cyclohexyl group at position 2 of the quinoline ring. These derivatives effectively inhibit topoisomerase II in HeLa cells (mammalian cancer cells) .
Antibacterial Activity
Antineoplastic Activity
For more in-depth information, you can refer to the comprehensive review by Charushin et al. in the literature . Additionally, the compound’s chemical properties and synthesis pathways are documented in scientific databases .
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoroquinolin-6-OL, like other fluoroquinolones, is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .
Mode of Action
3-Fluoroquinolin-6-OL interacts with its target, bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby halting bacterial growth and reproduction .
Biochemical Pathways
It is known that the compound’s action on bacterial dna-gyrase disrupts the normal replication process of bacterial dna . This disruption can lead to downstream effects such as the cessation of bacterial growth and eventual bacterial death .
Pharmacokinetics
Fluoroquinolones in general are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations (MICs), making them suitable for the treatment of systemic infections .
Result of Action
The result of 3-Fluoroquinolin-6-OL’s action is the inhibition of bacterial growth and reproduction due to the disruption of bacterial DNA replication . This leads to a high level of antibacterial activity and the potential to treat infections caused by bacteria resistant to other classes of antibacterials .
Action Environment
It is known that the storage temperature for this compound is between 2-8°c in a sealed, dry environment . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and humidity.
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoroquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYWIYDQAWNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736200 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinolin-6-OL | |
CAS RN |
808755-53-5 | |
| Record name | 3-Fluoroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





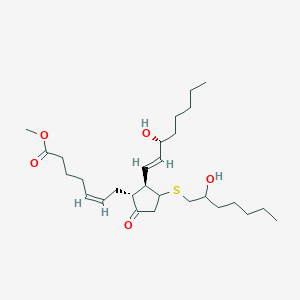
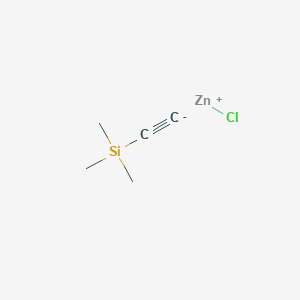
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
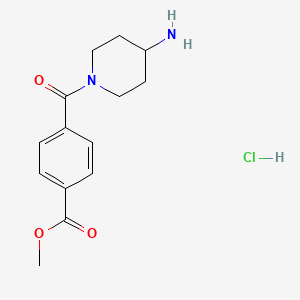
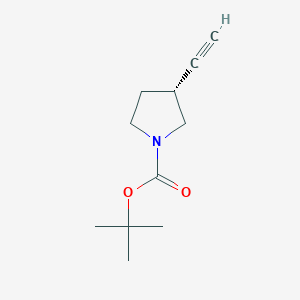
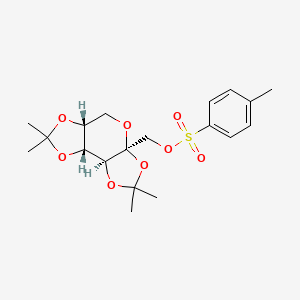
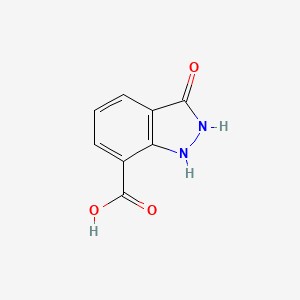
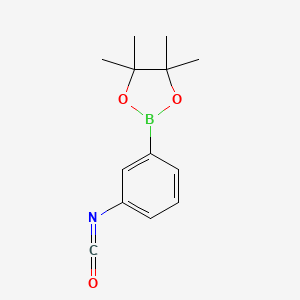
![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

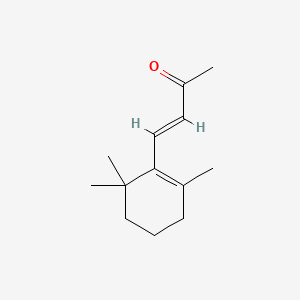
![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)